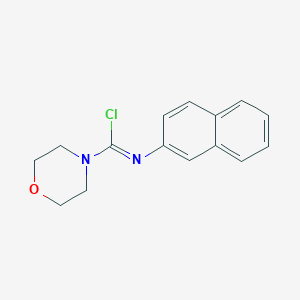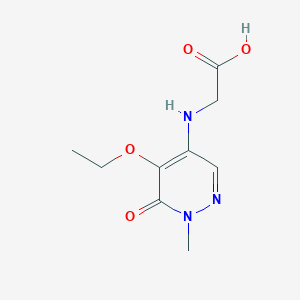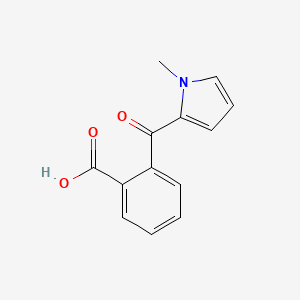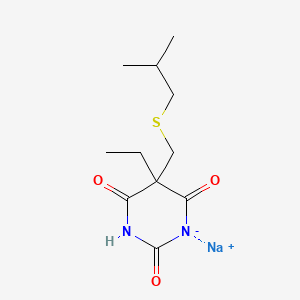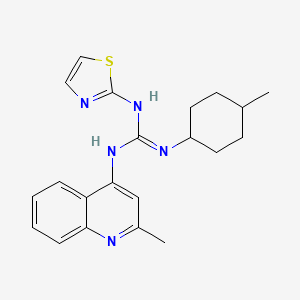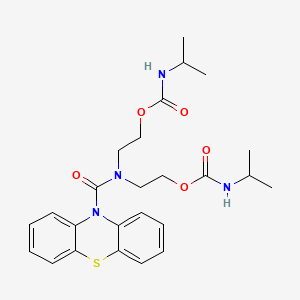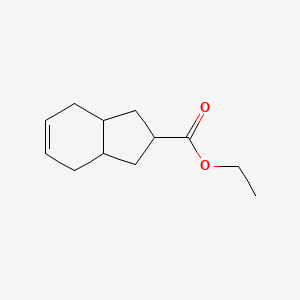![molecular formula C21H16O3 B14478510 6-Methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione CAS No. 67678-31-3](/img/structure/B14478510.png)
6-Methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-3,3-diphenyl-1-oxaspiro[35]nona-5,8-diene-2,7-dione is a chemical compound known for its unique spirocyclic structure This compound features a spiro linkage, where two rings are connected through a single atom, creating a rigid and stable configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione typically involves the reaction of substituted 3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-diones with nucleophiles. The reaction proceeds via p-quinone methides as intermediates, followed by 1,6-addition of the nucleophile to give diphenyl-(p-hydroxyphenyl)methyl derivatives in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione undergoes various chemical reactions, including:
Nucleophilic Addition: The compound reacts with nucleophiles such as potassium cyanide, methylmagnesium iodide, and methyl-lithium to form diphenyl-(p-hydroxyphenyl)methyl derivatives.
Oxidation and Reduction: The diene system can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophiles: Potassium cyanide, methylmagnesium iodide, methyl-lithium.
Solvents: Common solvents include dichloromethane, tetrahydrofuran (THF), and ethanol.
Catalysts: Lewis acids such as aluminum chloride may be used to facilitate certain reactions.
Major Products
The major products formed from nucleophilic addition reactions are diphenyl-(p-hydroxyphenyl)methyl derivatives, which retain the spirocyclic structure and exhibit enhanced reactivity due to the presence of hydroxyl groups .
Applications De Recherche Scientifique
6-Methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules with spirocyclic frameworks.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of 6-Methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione involves its interaction with nucleophiles, leading to the formation of p-quinone methides as intermediates. These intermediates undergo 1,6-addition reactions, resulting in the formation of diphenyl-(p-hydroxyphenyl)methyl derivatives . The molecular targets and pathways involved in its biological activities are still under investigation, but its unique structure suggests potential interactions with various enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione: Similar structure but lacks the methyl group at the 6-position.
3,3-Dimethyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione: Similar structure with methyl groups instead of phenyl groups
Uniqueness
6-Methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione is unique due to the presence of both phenyl and methyl groups, which enhance its chemical reactivity and potential applications. The spirocyclic structure provides rigidity and stability, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
67678-31-3 |
|---|---|
Formule moléculaire |
C21H16O3 |
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
6-methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione |
InChI |
InChI=1S/C21H16O3/c1-15-14-20(13-12-18(15)22)21(19(23)24-20,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14H,1H3 |
Clé InChI |
DXEQUWVIXLVOCV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2(C=CC1=O)C(C(=O)O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Disodium 3-[[2,4-Bis(2-Methylphenoxy)Phenyl]Azo]-4-Hydroxy-5-[[(P-Tolyl)Sulphonyl]Amino]Naphthalene-2,7-Disulphonate](/img/structure/B14478428.png)
